(3-Bromo-2,4-dichlorophenyl)boronic acid
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Overview
Description
(3-Bromo-2,4-dichlorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BBrCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,4-dichlorophenyl)boronic acid typically involves the reaction of 3-bromo-2,4-dichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the boronic acid .
Grignard Reaction:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,4-dichlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: Under acidic conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol) at elevated temperatures (80-100°C).
Oxidation: Hydrogen peroxide or other oxidizing agents in an aqueous medium.
Protodeboronation: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Protodeboronation: 3-Bromo-2,4-dichlorobenzene.
Scientific Research Applications
(3-Bromo-2,4-dichlorophenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The primary mechanism of action for (3-Bromo-2,4-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The reaction proceeds through three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further catalytic cycles.
Comparison with Similar Compounds
(3-Bromo-2,4-dichlorophenyl)boronic acid can be compared with other similar boronic acids, such as:
3,4-Dichlorophenylboronic acid: Similar structure but lacks the bromine substituent.
2,4-Dichlorophenylboronic acid: Similar structure but with chlorine substituents at different positions.
Uniqueness
The presence of both bromine and chlorine substituents in this compound provides unique electronic and steric properties, making it a valuable reagent for specific synthetic applications .
Properties
IUPAC Name |
(3-bromo-2,4-dichlorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTREGNFOOCHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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